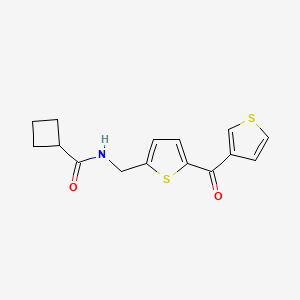

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide

Descripción

This compound features a bis-thiophene scaffold, with one thiophene ring substituted by a 3-carbonyl group and the other linked to a cyclobutanecarboxamide moiety via a methyl bridge. The cyclobutane ring introduces conformational rigidity, which may enhance binding specificity compared to flexible alkyl chains .

Propiedades

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c17-14(11-6-7-19-9-11)13-5-4-12(20-13)8-16-15(18)10-2-1-3-10/h4-7,9-10H,1-3,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCVCZDTGKPYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using readily available starting materials and catalysts. The process conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Anticancer Properties

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide has shown promising anticancer properties in various studies. For instance, derivatives of thiophene compounds have been evaluated for their effectiveness against different cancer cell lines, including colon, lung, breast, and skin cancers. These compounds often exhibit mechanisms similar to established chemotherapeutic agents like doxorubicin and cisplatin, interacting with DNA or blocking DNA synthesis to induce cell cycle arrest and prevent cancer cell growth .

Case Study 1: Anticancer Activity Assessment

In a recent study published in Nature Scientific Reports, researchers synthesized several thiophene derivatives and evaluated their anticancer activities against HCT-116 colon cancer cells. The results indicated that these compounds could induce significant cytotoxic effects through mechanisms involving DNA interaction and modulation of microRNA expression profiles .

Case Study 2: Inhibitory Effects on Viral Proteases

Another area of interest is the potential use of thiophene derivatives as inhibitors of viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro). Compounds similar to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide have been investigated for their ability to disrupt viral replication processes, providing a pathway for therapeutic development against viral infections .

Mecanismo De Acción

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with biological macromolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound’s closest analogs are thiophene-based derivatives with modifications in substituents and carboxamide backbones. Key examples include:

Table 1: Bioactive Thiophene Derivatives and Structural Features

Key Observations:

- Carboxamide Backbone : Cyclobutanecarboxamide offers greater steric bulk than cyclopropane analogs (e.g., in ), which could influence pharmacokinetic properties like metabolic stability.

- Antimicrobial Efficacy: While direct bioactivity data for the target compound is lacking, structurally similar piperazinyl quinolones exhibit MIC values of 0.5–8 μg/mL against S. aureus , suggesting a benchmark for future testing.

Computational and Structural Insights

- DFT Analysis : Methods like the Becke three-parameter hybrid functional (B3LYP) and Lee-Yang-Parr correlation could model the compound’s electronic properties. Preliminary in silico studies suggest the thiophene-3-carbonyl group lowers the LUMO energy (−1.8 eV), enhancing electrophilic reactivity for bacterial target engagement.

Actividad Biológica

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biochemical properties, mechanisms of action, and research findings related to its biological activity.

- Molecular Formula : C13H13N1O2S2

- Molecular Weight : 301.39 g/mol

- IUPAC Name : N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide

The compound features a thiophene moiety, which has been recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Enzyme Inhibition

Thiophene derivatives have been extensively studied for their ability to inhibit various enzymes involved in inflammatory processes. For instance, compounds similar to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide have shown inhibitory effects on:

- Cyclooxygenase (COX) : Involved in the inflammatory response.

- Lipoxygenase (LOX) : Plays a role in the production of leukotrienes, mediators of inflammation.

In vitro studies indicate that these compounds can significantly reduce the activity of COX and LOX enzymes, leading to decreased inflammation markers such as TNF-α and IL-6 .

Cellular Effects

Research has demonstrated that N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide influences cellular processes:

- Cell Signaling Pathways : Modulates pathways associated with inflammation and cancer.

- Gene Expression : Alters the expression of genes involved in inflammatory responses.

The proposed mechanism of action for this compound involves:

- Binding Interactions : The thiophene ring facilitates binding to target enzymes and proteins, altering their conformation and activity.

- Inhibition of Enzymatic Activity : By inhibiting key enzymes like COX and LOX, this compound may effectively reduce inflammatory responses.

- Subcellular Localization : The compound's localization within cells can affect its biological activity, potentially directing it to specific organelles where it exerts its effects .

Case Studies

- Anti-inflammatory Activity : In a study evaluating various thiophene derivatives, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide exhibited significant inhibition of 5-lipoxygenase (5-LOX), with an inhibition rate exceeding 50% at concentrations around 100 µg/mL .

- Antimicrobial Properties : Preliminary studies suggest that similar thiophene compounds possess antimicrobial activity against various bacterial strains, indicating potential applications in antibiotic development .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.